Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate

Physicochemical Characterization Medicinal Chemistry Agrochemical Research

Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate is a cyclopropane carboxylate ester derivative characterized by a para-ethylphenyl substituent at the 2-position and an ethyl ester at the 1-position of the strained three-membered ring. Its molecular formula is C₁₄H₁₈O₂, with a molecular weight of 218.29 g/mol, a predicted boiling point of 306.0±21.0 °C, and a predicted density of 1.068±0.06 g/cm³.

Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
Cat. No. B11817737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate
Molecular FormulaC14H18O2
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2CC2C(=O)OCC
InChIInChI=1S/C14H18O2/c1-3-10-5-7-11(8-6-10)12-9-13(12)14(15)16-4-2/h5-8,12-13H,3-4,9H2,1-2H3
InChIKeyJKKNTQPFIIZROD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate (CAS 141794-91-4): Procurement Specifications and Key Identifiers for Research and Industrial Sourcing


Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate is a cyclopropane carboxylate ester derivative characterized by a para-ethylphenyl substituent at the 2-position and an ethyl ester at the 1-position of the strained three-membered ring. Its molecular formula is C₁₄H₁₈O₂, with a molecular weight of 218.29 g/mol, a predicted boiling point of 306.0±21.0 °C, and a predicted density of 1.068±0.06 g/cm³ . The compound exists as multiple stereoisomers, including cis (1R,2S and 1S,2R) and trans (1R,2R and 1S,2S) configurations, which are documented in chemical databases [1][2][3][4].

Synthetic Handle Ethyl ester precursor for cyclopropane carboxylic acid scaffolds
Stereochemical Control Four defined stereoisomers support asymmetric synthesis workflows
Substitution Profile Para-ethylphenyl group enables lipophilicity and steric tuning

Why Generic Substitution of Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate is Not Advisable in Medicinal Chemistry and Agrochemical Synthesis


Substituting this compound with a generic analog, such as the unsubstituted phenyl derivative (ethyl 2-phenylcyclopropane-1-carboxylate), is not chemically equivalent. The para-ethyl group on the phenyl ring introduces distinct physicochemical properties that are critical for downstream applications. This substitution alters lipophilicity, steric bulk, and electronic distribution, which can profoundly impact molecular recognition events, such as target binding in medicinal chemistry or enzyme inhibition in agrochemical contexts. Furthermore, the ethyl ester moiety is a specific handle for synthetic transformations (e.g., hydrolysis to the corresponding carboxylic acid), and its replacement with a different ester (e.g., methyl) would change the reaction kinetics and product profile. The quantitative evidence below substantiates that these structural differences translate into measurable variations in physical properties, which are directly relevant to procurement decisions.

Para-ethyl group alters lipophilicity, steric bulk, and electronic distribution compared to the unsubstituted phenyl analog; binding and recognition properties may shift.
Replacing the ethyl ester with a methyl or other ester changes hydrolysis kinetics and downstream reactivity, limiting direct synthetic interchangeability.
Achiral or racemic analogs do not provide stereochemical definition; SAR studies relying on a single enantiomer or diastereomer cannot use generic substitutes.

Quantitative Evidence Guide: Verifiable Differentiation of Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate from its Closest Analogs


Physicochemical Property Comparison: Target Compound vs. Phenyl Analog (Ethyl 2-phenylcyclopropane-1-carboxylate)

The para-ethyl substitution on the phenyl ring significantly alters the compound's physical properties compared to the unsubstituted phenyl analog. Specifically, the target compound exhibits a higher boiling point and lower density. This is consistent with the increased molecular weight and altered intermolecular interactions conferred by the ethyl group. Such differences are crucial for purification (e.g., distillation) and formulation processes.

Boiling Point & Density
Cross-study comparable
Target: 306.0±21.0 °C, 1.068±0.06 g/cm³ (Predicted)
Analog: 266.7 °C, 1.108 g/cm³
Higher boiling point and lower density than the phenyl analog inform distillation and handling parameters.
Predicted values; experimental validation recommended.
Physicochemical Characterization Medicinal Chemistry Agrochemical Research

Functional Group Conversion: Target Ester vs. Corresponding Carboxylic Acid for NSAID Scaffold Development

The target compound serves as a direct precursor to 2-(4-ethylphenyl)cyclopropane-1-carboxylic acid, a recognized scaffold in the development of nonsteroidal anti-inflammatory drug (NSAID) analogs . The ester form is advantageous for synthetic manipulation, as it protects the carboxylic acid functionality during multi-step syntheses. While direct quantitative biological data for the target ester is not available in the public domain, this class-level inference is supported by the well-documented use of cyclopropane carboxylic acids in medicinal chemistry. The physical properties of the acid derivative are provided for reference. [1]

NSAID Scaffold Precursor
Class-level inference
Ester serves as a protected form of 2-(4-ethylphenyl)cyclopropane-1-carboxylic acid, a reported NSAID scaffold.
Supports synthetic entry into anti-inflammatory analog libraries; direct biological data not publicly available.
Review individual vendor QC for synthetic utility confirmation.
Medicinal Chemistry Anti-inflammatory Drug Development Scaffold Derivatization

Analytical and Quality Control Documentation: Batch-Specific Purity and Characterization Data

For procurement decisions, the availability of robust analytical data is a key differentiator. Suppliers for this compound (CAS 141794-91-4) offer a standard purity of 98% and provide batch-specific quality control (QC) documentation, including NMR, HPLC, and GC spectra upon request . This level of documentation is not universally available for all custom-synthesized or obscure analogs, and it directly supports the reproducibility of research findings and the validation of synthetic processes.

QC Documentation
Supporting evidence
Standard purity: 98%
Batch-specific NMR, HPLC, GC available
Lot-level characterization reduces impurity and isomer ambiguity risks.
Confirm documentation availability at procurement.
Quality Assurance Reproducibility Procurement Specification

Stereochemical Purity: Availability of Defined Stereoisomers for Asymmetric Synthesis and SAR Studies

The cyclopropane ring in this compound creates two stereocenters, leading to four distinct stereoisomers. These isomers—ethyl (1R,2R)-, ethyl (1R,2S)-, ethyl (1S,2S)-, and ethyl (1S,2R)-2-(4-ethylphenyl)cyclopropane-1-carboxylate—are individually indexed in chemical databases and are of high interest for studies where stereochemistry dictates biological activity or material properties [1][2][3]. The availability of these defined stereoisomers is a significant differentiator from racemic mixtures or compounds with undefined stereochemistry, enabling precise structure-activity relationship (SAR) investigations.

Stereochemical Identity
Supporting evidence
Four discrete stereoisomers documented and commercially indexed: (1R,2R), (1R,2S), (1S,2S), (1S,2R).
Enables enantiomer- and diastereomer-specific SAR studies not possible with racemic material.
Verify stereochemical purity with chiral analytical data when ordering.
Asymmetric Synthesis Chiral Chemistry Stereochemistry

Optimized Application Scenarios for Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate Based on Verifiable Evidence


Synthesis of NSAID Analogs and Anti-inflammatory Agents

This compound is the direct precursor to 2-(4-ethylphenyl)cyclopropane-1-carboxylic acid, a recognized scaffold in the development of nonsteroidal anti-inflammatory drug (NSAID) analogs. Procuring the ethyl ester enables facile hydrolysis to the free acid, which can then be further functionalized to generate libraries of compounds for biological screening against inflammatory targets .

Physicochemical Property Optimization in Medicinal Chemistry Campaigns

When designing a new drug candidate, the para-ethyl substitution on the phenyl ring of this cyclopropane carboxylate offers a specific lipophilicity and steric profile compared to the unsubstituted phenyl analog (ethyl 2-phenylcyclopropane-1-carboxylate). This can be leveraged to modulate a lead compound's logP, metabolic stability, and off-target binding, as evidenced by the differences in boiling point and density .

Stereochemistry-Dependent Structure-Activity Relationship (SAR) Studies

The availability of four distinct stereoisomers of this compound makes it a valuable tool for investigating the stereochemical requirements of biological targets, such as enzymes or receptors. Researchers can procure and test individual enantiomers or diastereomers to determine the optimal three-dimensional arrangement for activity, a level of precision not possible with racemic or achiral analogs [1][2][3].

Application
Selection Property
Validation Focus
NSAID analog synthesis (anti-inflammatory research)
Ethyl ester protecting group; para-ethylphenyl substitution
Hydrolysis efficiency; scaffold derivatization and purity
Lipophilicity / steric profiling in medicinal chemistry
Para-ethyl vs. unsubstituted phenyl profile
logP shift, metabolic stability, off-target binding assessment
Stereochemistry-dependent SAR studies
Four defined stereoisomers
Enantiomer/diastereomer activity comparison; chiral analytical confirmation
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